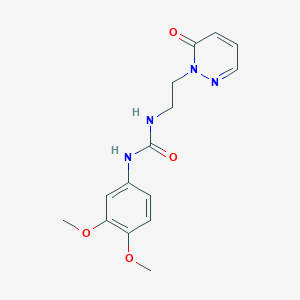

1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-22-12-6-5-11(10-13(12)23-2)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOXBYVBUMUPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is , with a molecular weight of approximately 389.4 g/mol. The structure features a urea functional group linked to a dimethoxyphenyl moiety and a pyridazinone core, which contributes to its biological reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, particularly in assays measuring free radical scavenging and reducing power. Such activities are crucial for mitigating oxidative stress in biological systems .

- Enzyme Inhibition : It has been reported to inhibit several enzymes, including cholinesterases and glucosidases, which are important in various metabolic pathways. The inhibition of these enzymes can have therapeutic implications in conditions such as diabetes and neurodegenerative diseases .

- Anticancer Effects : Preliminary studies suggest that the compound may possess anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cell lines, notably pancreatic cancer cells (PANC-1), through apoptotic signaling pathways .

The mechanisms through which 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea exerts its effects include:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially leading to either inhibition or activation of key metabolic processes. For instance, studies have highlighted its inhibitory effects on COX-2 and LOX enzymes, which are involved in inflammatory pathways .

- Receptor Modulation : It may modulate receptor activity on cell surfaces, influencing cellular signaling pathways that are critical for cellular responses to external stimuli.

Comparative Analysis

A comparison with structurally similar compounds reveals that while many share common biological activities, the unique structural features of 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea may confer distinct advantages:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)acetamide | Hydroxy group on phenol | Analgesic and antipyretic properties |

| N-(3-amino-4-methoxyphenyl)acetamide | Methoxy group on phenol | Anti-inflammatory activity |

| 2-(6-Oxopyridazin-1-yl)acetic acid | Pyridazinone core | Antimicrobial activity |

This table illustrates how the presence of specific functional groups can influence the biological activity of similar compounds.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound. For instance:

- Antioxidant Studies : A study utilizing the CUPRAC assay demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential use as an antioxidant supplement .

- Cancer Research : In vitro tests on pancreatic cancer cell lines indicated that treatment with this compound led to increased apoptosis rates compared to control groups. This suggests a promising avenue for further research into its use as an anticancer agent .

Scientific Research Applications

Biological Activities

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. The structural features of 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea suggest potential interactions with cancer cell pathways, leading to apoptosis in various cancer types. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast and colon cancer models .

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Research into similar pyridazine derivatives has shown promising results against resistant strains of bacteria .

-

Anti-inflammatory Effects :

- Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases. Compounds with similar functional groups have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea could be explored further for its anti-inflammatory properties.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridazine derivatives revealed that compounds structurally related to 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of the dimethoxyphenyl group in enhancing anticancer activity through specific receptor interactions .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyridazine derivatives showed that compounds similar to our target compound displayed potent activity against Gram-positive bacteria. The study suggested that modifications to the phenyl ring could further enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(3,4-dimethoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling an isocyanate derivative (e.g., 3,4-dimethoxyphenyl isocyanate) with a functionalized amine (e.g., 2-(6-oxopyridazin-1(6H)-yl)ethylamine) in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base (e.g., triethylamine) to neutralize byproducts . Optimization can be achieved via Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables like temperature, solvent polarity, and stoichiometry. Statistical analysis of reaction yields and purity metrics (e.g., HPLC) helps identify optimal conditions .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and regiochemistry .

- IR spectroscopy to verify urea C=O and N-H stretching frequencies .

- Mass spectrometry (HRMS) for molecular weight validation .

- Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical confirmation, as demonstrated in analogous urea derivatives .

Advanced Research Questions

Q. How can computational modeling and reaction path search methods improve the design of synthesis pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict energetically favorable reaction pathways and intermediates, reducing trial-and-error experimentation. For example, transition-state analysis might identify steric or electronic barriers in urea bond formation. Integration with information science tools (e.g., machine learning) allows clustering of experimental data to prioritize high-yield conditions . This hybrid approach accelerates reaction discovery and minimizes resource expenditure .

Q. How can researchers resolve contradictions in reported biological activity data for structurally related urea derivatives?

- Methodological Answer : Contradictions may arise from variations in:

- Purity : Rigorous purification (e.g., preparative HPLC or recrystallization) ensures compound integrity .

- Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO tolerance), and endpoint measurements .

- Structural analogs : Compare activity trends across derivatives (e.g., halogen substitution on aryl rings) to identify pharmacophore requirements . Meta-analysis of published data using statistical tools (e.g., ANOVA) can isolate confounding variables .

Q. What engineering challenges arise during scale-up of this compound’s synthesis, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Reactor design : Continuous-flow systems may enhance heat/mass transfer for exothermic urea-forming reactions .

- Separation technologies : Membrane-based purification or centrifugal partitioning chromatography can isolate polar byproducts .

- Process control : Real-time monitoring (e.g., in-line FTIR) ensures consistent product quality during scaling .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in different solvent systems?

- Methodological Answer : Solubility discrepancies often stem from:

- Polymorphism : Use DSC/XRD to detect crystalline vs. amorphous forms .

- Solvent purity : Trace water in DMSO or THF can drastically alter solubility profiles .

- Temperature gradients : Report solubility with precise thermal controls (e.g., ±0.1°C) .

Experimental Design Considerations

Q. What statistical strategies are recommended for optimizing multi-step synthetic routes involving unstable intermediates?

- Methodological Answer : Employ response surface methodology (RSM) to model interactions between variables (e.g., reaction time, temperature, and reagent addition rate). For air/moisture-sensitive intermediates, use split-plot designs to prioritize protective steps (e.g., inert atmosphere protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.